Adenosine,cytidylyl-(3'(R)5')-
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Overview
Description
Adenosine,cytidylyl-(3’®5’)- is a dinucleoside monophosphate composed of adenosine and cytidine linked by a phosphodiester bond between the 3’ hydroxyl group of adenosine and the 5’ hydroxyl group of cytidine. This compound is known for its role in various biochemical processes and its structural significance in nucleic acid research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine,cytidylyl-(3’®5’)- typically involves the coupling of adenosine and cytidine nucleotides. One common method is the use of phosphoramidite chemistry, where protected nucleosides are sequentially coupled and then deprotected to yield the desired dinucleotide . The reaction conditions often include the use of activating agents such as tetrazole and solvents like acetonitrile.
Industrial Production Methods
Industrial production of adenosine,cytidylyl-(3’®5’)- may involve large-scale enzymatic synthesis using nucleotidyl transferases. These enzymes facilitate the transfer of nucleotide residues to form the phosphodiester bond under controlled conditions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Adenosine,cytidylyl-(3’®5’)- undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis reactions, catalyzed by ribonucleases, cleave the phosphodiester bond, yielding adenosine and cytidine monophosphates .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using ribonucleases.
Oxidation: Mild oxidizing agents can be used to modify the nucleobases.
Substitution: Chemical modifications can be introduced using specific reagents to alter the nucleobases or the sugar moiety.
Major Products
The major products of these reactions include adenosine monophosphate (AMP) and cytidine monophosphate (CMP), along with various modified nucleotides depending on the specific reaction conditions .
Scientific Research Applications
Adenosine,cytidylyl-(3’®5’)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of adenosine,cytidylyl-(3’®5’)- involves its interaction with specific enzymes and receptors. It acts as a substrate for ribonucleases, which cleave the phosphodiester bond, leading to the release of adenosine and cytidine monophosphates . These products can then participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Uridylyl-(3’®5’)-adenosine: Similar structure but contains uridine instead of cytidine.
Cytidylyl-(3’®5’)-cytidylyl-(3’®5’)-adenosine: A trinucleotide with an additional cytidine residue.
Uniqueness
Adenosine,cytidylyl-(3’®5’)- is unique due to its specific base pairing and structural configuration, which allows it to form distinct helical structures and interact with various enzymes in a specific manner . This uniqueness makes it a valuable tool in nucleic acid research and biochemical studies.
Properties
Molecular Formula |
C19H24N8O11P- |
---|---|
Molecular Weight |
571.4 g/mol |
IUPAC Name |
[[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl] hydrogen phosphate |
InChI |
InChI=1S/C19H25N8O11P/c20-7-1-2-26(19(32)25-7)17-10(29)8(6(3-28)36-17)13(38-39(33,34)35)14-11(30)12(31)18(37-14)27-5-24-9-15(21)22-4-23-16(9)27/h1-2,4-6,8,10-14,17-18,28-31H,3H2,(H2,20,25,32)(H2,21,22,23)(H2,33,34,35)/p-1 |
InChI Key |
UPESFRSOPRIEII-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)C(C3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)OP(=O)(O)[O-])O |
Origin of Product |
United States |
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